molecular formula C7H10N4O2S B392380 N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide CAS No. 311317-45-0

N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No. B392380
CAS RN: 311317-45-0
M. Wt: 214.25g/mol
InChI Key: OWJBGHZPLSUUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide, also known as AMT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Drug Discovery

1,2,4-Triazole derivatives are known for their significant role in medicinal chemistry. They have been incorporated into a variety of drugs due to their ability to mimic peptide bonds and interact with biological targets. The specific compound could potentially be used in the development of new therapeutic agents due to its structural features that allow for hydrogen bonding and molecular interactions essential for drug efficacy .

Organic Synthesis

The triazole ring is a versatile scaffold in organic synthesis. It can serve as a building block for the synthesis of more complex molecules. The acetyl and methylsulfanyl groups present in “N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide” may offer unique reactivity patterns that can be exploited in the synthesis of novel organic compounds .

Polymer Chemistry

Triazole derivatives can be used to modify the properties of polymers. They can be incorporated into polymer chains to improve stability, resistance to degradation, and to introduce specific functionalities. The compound’s robustness against harsh conditions makes it suitable for creating polymers with enhanced durability .

Supramolecular Chemistry

In supramolecular chemistry, triazoles can act as ligands, forming complexes with metals or other chemical entities. This can lead to the creation of new materials with unique properties, such as increased electrical conductivity or enhanced catalytic activity .

Bioconjugation

The compound’s functional groups make it a candidate for bioconjugation techniques, where it can be used to attach biomolecules to various substrates or to each other. This application is crucial in the development of targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging

Due to the inherent properties of the triazole ring, derivatives like “N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide” can be used in fluorescent imaging. They can be designed to bind to specific biological targets and emit fluorescence, aiding in the visualization of cellular processes and the diagnosis of diseases .

properties

IUPAC Name

N-(2-acetyl-5-methylsulfanyl-1,2,4-triazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-4(12)8-6-9-7(14-3)10-11(6)5(2)13/h1-3H3,(H,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJBGHZPLSUUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NN1C(=O)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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